molecular formula C7H9N B116921 2,6-Dimethyl-d6-pyridine CAS No. 10259-14-0

2,6-Dimethyl-d6-pyridine

Cat. No.: B116921
CAS No.: 10259-14-0
M. Wt: 113.19 g/mol
InChI Key: OISVCGZHLKNMSJ-WFGJKAKNSA-N
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Description

2,6-Dimethylpyridine, also known as 2,6-Lutidine, is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke . It is a colorless liquid with mildly basic properties and a pungent, noxious odor .


Synthesis Analysis

A laboratory route involves condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation . It is produced industrially by the reaction of formaldehyde, acetone, and ammonia .


Molecular Structure Analysis

The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,6-dimethylpyridine in the ground state were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .


Chemical Reactions Analysis

The apparent thermodynamics and reaction kinetics of the synthesis of [ (5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethyl ammonium bromide (DPTAB) were studied . The apparent activation energy of the synthesis reaction of DPTAB is 69.27 kJ mol −1, and the apparent reaction heat is –74.46 kJ mol −1 .


Physical And Chemical Properties Analysis

2,6-Dimethylpyridine has a molecular weight of 107.15, a refractive index n20/D 1.497 (lit.), a boiling point of 143-145 °C (lit.), a melting point of −6 °C (lit.), and a density of 0.92 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Standards in Ion Mobility Spectrometry

2,6-Dimethylpyridine has been studied for its use in ion mobility spectrometry. It yields a protonated molecule and is useful in standardizing reduced mobilities, important for comparing mobility spectra in different laboratories (Eiceman, Nazarov, & Stone, 2003).

NMR Analysis of Plant Cell Walls

Perdeuterated pyridinium molten salt, which includes 2,6-Dimethyl-d6-pyridine, has been used for the direct dissolution and nuclear magnetic resonance (NMR) analysis of plant cell walls, aiding in lignin engineering for biofuel research (Jiang, Pu, Samuel, & Ragauskas, 2009).

Selective Poisoning of Bronsted Sites on Synthetic Y Zeolites

2,6-Dimethylpyridine has been used to study the selective poisoning of Bronsted sites on synthetic Y zeolites, which is relevant for understanding catalytic processes (Jacobs & Heylen, 1974).

Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a related compound, has been synthesized and used to prepare various pyridine-based ligands for use in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Corrosion Control of Aluminum

2,6-Dimethylpyridine has demonstrated effectiveness in controlling the corrosion of aluminum in various environments, making it valuable for material science research (Padash, Sajadi, Jafari, Jamalizadeh, & Rad, 2020).

Synthesis of Pyridine 2, 6-dicarboxylic Acid

Research has been conducted on the synthesis of pyridine 2, 6-dicarboxylic acid using 2,6-dimethylpyridine, utilizing microwave irradiation to improve the synthesis process (Guo-Fu Zhang, Qing Zhang, Hairui Zhang, Bai, Ye, & Liu, 2010).

Mechanism of Action

Target of Action

2,6-Dimethyl-d6-pyridine, also known as 2,6-Lutidine, is an organic compound that is primarily used as a reagent in various chemical reactions . The specific targets of this compound can vary depending on the context of its use In the pharmaceutical industry, it can be used to produce a variety of drugs, each with different targets.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various types of reactions, including condensation, oxidation, and reduction . The compound’s interaction with its targets often results in the formation of new chemical bonds, leading to the creation of new compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific context of its use. For instance, in the synthesis of certain pharmaceuticals, it may be involved in pathways related to the formation of heterocyclic compounds . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

2,6-Dimethylpyridine has been used as a precursor for the synthesis of more complex molecules . Its potential applications in the food industry and other areas of research continue to be explored .

Properties

IUPAC Name

2,6-bis(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVCGZHLKNMSJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445598
Record name 2,6-Dimethyl-d6-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10259-14-0
Record name 2,6-Dimethyl-d6-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10259-14-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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